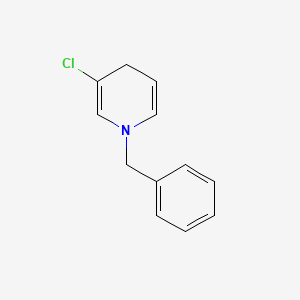
1-Benzyl-3-chloro-1,4-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-chloro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The 1,4-dihydropyridine scaffold is notable for its presence in various therapeutic agents, including calcium channel blockers used in the treatment of cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving benzylamine, chloroacetaldehyde, and a β-ketoester. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired product .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including one-pot multi-component reactions. These methods are designed to be efficient and environmentally friendly, reducing the need for extensive purification steps .
化学反应分析
Types of Reactions: 1-Benzyl-3-chloro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
1-Benzyl-3-chloro-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of agrochemicals and functional materials.
作用机制
The mechanism of action of 1-Benzyl-3-chloro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .
相似化合物的比较
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness: The presence of the benzyl and chloro groups may enhance its binding affinity and selectivity for certain molecular targets .
属性
CAS 编号 |
88928-67-0 |
|---|---|
分子式 |
C12H12ClN |
分子量 |
205.68 g/mol |
IUPAC 名称 |
1-benzyl-3-chloro-4H-pyridine |
InChI |
InChI=1S/C12H12ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2 |
InChI 键 |
TYYCAWMJTKGRQE-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN(C=C1Cl)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

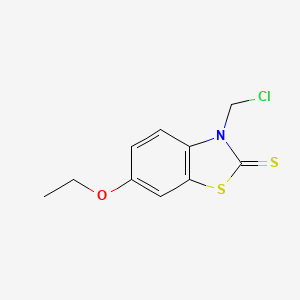
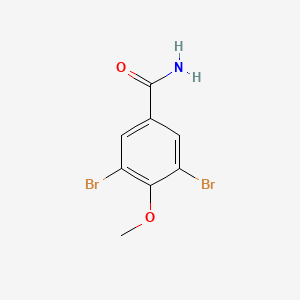
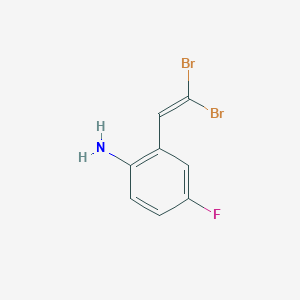
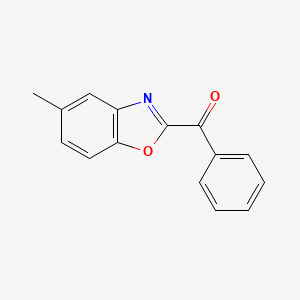

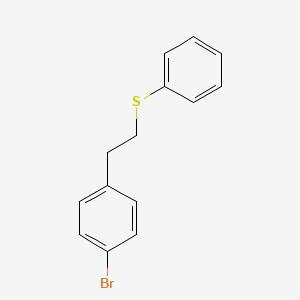
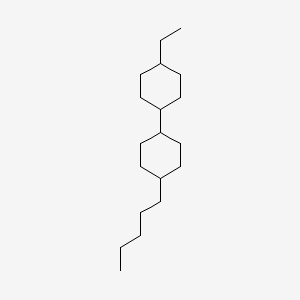
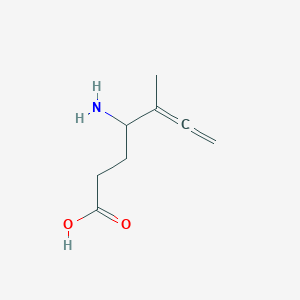
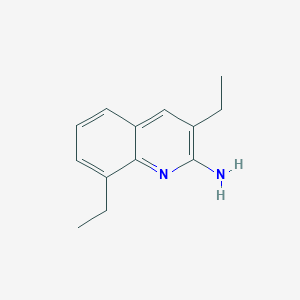
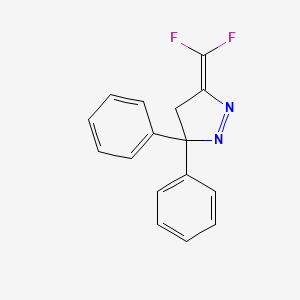
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

